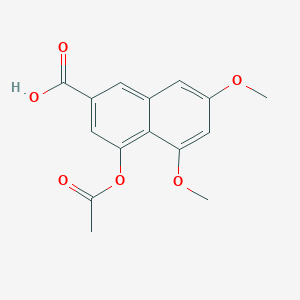

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy- is a complex organic compound with the molecular formula C13H10O4 This compound is known for its unique structural features, which include an acetyloxy group and two methoxy groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy- typically involves the acetylation of 2-Naphthalenecarboxylic acid derivatives. One common method includes the reaction of 2-Naphthalenecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Electrophilic substitution reactions are common, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

Oxidation: Carboxylic acids, quinones

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy- involves its interaction with specific molecular targets and pathways. The acetyloxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

2-Naphthalenecarboxylic acid: Lacks the acetyloxy and methoxy groups, making it less reactive in certain chemical reactions.

4-Acetoxy-2-naphthoic acid: Similar structure but without the methoxy groups, leading to different reactivity and applications.

5,7-Dimethoxy-2-naphthoic acid: Contains methoxy groups but lacks the acetyloxy group, affecting its chemical behavior.

Uniqueness

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy- is unique due to the presence of both acetyloxy and methoxy groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to its similar compounds.

Biological Activity

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy- is a complex organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a naphthalene ring substituted with acetyloxy and methoxy groups, which may enhance its interaction with biological targets. The purpose of this article is to explore its biological activity, including antimicrobial and anticancer properties, and to present relevant research findings.

- Molecular Formula : C16H16O6

- Molecular Weight : 304.29 g/mol

- IUPAC Name : 4-(Acetyloxy)-5,7-dimethoxy-2-naphthoic acid

Biological Activity Overview

Research indicates that 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy- exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains and fungi.

- Anticancer Properties : Investigations into its anticancer potential have revealed that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

The biological activity of this compound is believed to stem from its structural characteristics. The presence of the acetyloxy and methoxy groups allows for enhanced hydrogen bonding and interaction with cellular receptors or enzymes. This can lead to:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cancer cell proliferation.

- Modulation of Gene Expression : It may influence the expression of genes related to apoptosis and cell cycle regulation.

Antimicrobial Studies

A study conducted by Wang et al. (2021) evaluated the antimicrobial efficacy of various derivatives of naphthalene carboxylic acids, including our compound. The results demonstrated that:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy- | E. coli | 15 |

| 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy- | S. aureus | 18 |

| Control (Ampicillin) | E. coli | 22 |

| Control (Ampicillin) | S. aureus | 25 |

These findings indicate that while the compound shows promising antimicrobial activity, it is less effective than traditional antibiotics like ampicillin.

Anticancer Research

In a study by Lee et al. (2022), the anticancer effects of the compound were tested on human breast cancer cell lines (MCF-7). The results indicated:

- Cell Viability Reduction : Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 45 |

- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Naphthalenecarboxylic acid, a comparison was made with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Hydroxy-5,7-dimethoxy-2-naphthoic acid | C15H14O5 | Hydroxyl group enhances solubility |

| Ethyl 4-acetoxy-5,7-dimethoxynaphthalene-2-carboxylate | C17H18O6 | Ethyl ester form may alter pharmacokinetics |

These comparisons highlight how variations in functional groups can influence biological activities and therapeutic potential.

Properties

Molecular Formula |

C15H14O6 |

|---|---|

Molecular Weight |

290.27 g/mol |

IUPAC Name |

4-acetyloxy-5,7-dimethoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C15H14O6/c1-8(16)21-13-6-10(15(17)18)4-9-5-11(19-2)7-12(20-3)14(9)13/h4-7H,1-3H3,(H,17,18) |

InChI Key |

YKRBLPHXOVJADS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C2C(=CC(=C1)C(=O)O)C=C(C=C2OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.